5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound contains a pyrazolo[3,4-d]pyrimidin-4(5H)-one moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, fungicides, and plastics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, with the 2,4-dichlorobenzyl and 3,4-dimethylphenyl groups attached. The dichlorobenzyl group would likely exhibit some degree of electron-withdrawing character due to the presence of the electronegative chlorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing dichlorobenzyl group and the electron-donating dimethylphenyl group. The compound might undergo reactions typical of pyrazolo[3,4-d]pyrimidin-4(5H)-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Structural Insights
Hybrid Catalysts in Synthesis The compound 5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, part of the pyranopyrimidine class, has garnered attention in the medicinal and pharmaceutical sectors. A comprehensive review highlights the synthesis of related pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts, shedding light on the mechanisms and recyclability of these catalysts. The focus is on applications of these catalysts in developing lead molecules (Parmar, Vala, & Patel, 2023).
Biological Properties and SAR Studies The pyrazolo[1,5-a]pyrimidine scaffold, which includes the compound , is prominent in drug discovery. It has been utilized as a building block for drug-like candidates exhibiting a broad range of medicinal properties. Extensive structure-activity relationship (SAR) studies have been conducted, offering ample scope for medicinal chemists to exploit this scaffold further. The review encapsulates synthetic strategies and unveils significant biological properties along with SAR studies for pyrazolo[1,5-a]pyrimidine derivatives (Cherukupalli et al., 2017).
Regio-Orientation in Structural Assignment The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles leading to pyrazolo[1,5-a]pyrimidines are pivotal. This review focuses on clarifying the significance of regio-orientation, addressing literature controversies associated with the substituent's positioning on the pyrimidine ring of pyrazolo[1,5-a]pyrimidine when reacting with unsymmetrical 1,3-bielectrophilic reagents (Mohamed & Mahmoud, 2019).
Applications in Electronics and Sensing
Optoelectronic Materials Quinazolines and pyrimidines, including this compound, are extensively studied for their applications in electronic devices. They are part of luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. The review emphasizes their applications in relation to photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrimidine-based Optical Sensors Pyrimidine derivatives, part of the compound's structure, are essential for synthesizing optical sensors and have a range of biological and medicinal applications. The review spans various pyrimidine-based optical sensors, focusing on literature from 2005 to 2020, highlighting the versatility and significance of pyrimidine derivatives in sensing technologies (Jindal & Kaur, 2021).
Future Directions
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O/c1-12-3-6-16(7-13(12)2)26-19-17(9-24-26)20(27)25(11-23-19)10-14-4-5-15(21)8-18(14)22/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBADURYQYQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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